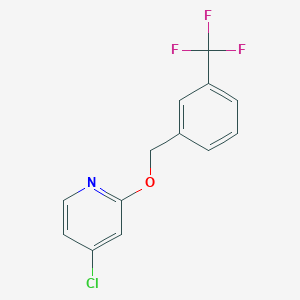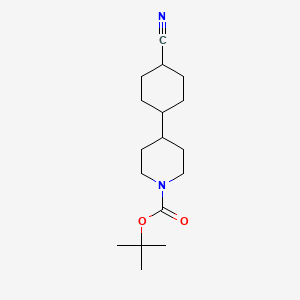
(3S)-3-amino-4-(4-fluorophenyl)butanoic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S)-3-amino-4-(4-fluorophenyl)butanoic Acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a carboxylic acid group, and a fluorophenyl group attached to a butanoic acid backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-amino-4-(4-fluorophenyl)butanoic Acid typically involves the use of protected intermediates to ensure the selective formation of the desired product. One common method involves the use of a protected amino acid derivative, such as BOC- ® -3-amino-4-(2,4,5-trifluorophenyl)butyric acid . The reaction conditions often include the use of polar organic solvents and specific condensation reagents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound focus on optimizing yield and purity. These methods often involve the use of high-purity starting materials and controlled reaction conditions to minimize the formation of impurities. The process may include steps such as crystallization and purification to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
(3S)-3-amino-4-(4-fluorophenyl)butanoic Acid can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield oxo derivatives, while reduction of the carboxylic acid group can produce alcohol derivatives. Substitution reactions on the fluorophenyl group can lead to various substituted aromatic compounds.
科学的研究の応用
(3S)-3-amino-4-(4-fluorophenyl)butanoic Acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the production of specialty chemicals and materials
作用機序
The mechanism of action of (3S)-3-amino-4-(4-fluorophenyl)butanoic Acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the fluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
類似化合物との比較
Similar Compounds
(3S)-3-amino-4-(3-fluorophenyl)butanoic Acid: Similar structure but with the fluorine atom in a different position.
3-amino-4-(1-amino-2-cyanovinyl)furazans: Contains an amino group and a fluorophenyl group but with a different backbone.
Uniqueness
(3S)-3-amino-4-(4-fluorophenyl)butanoic Acid is unique due to the specific positioning of the fluorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.
特性
分子式 |
C10H12FNO2 |
|---|---|
分子量 |
197.21 g/mol |
IUPAC名 |
(3S)-3-amino-4-(4-fluorophenyl)butanoic acid |
InChI |
InChI=1S/C10H12FNO2/c11-8-3-1-7(2-4-8)5-9(12)6-10(13)14/h1-4,9H,5-6,12H2,(H,13,14)/t9-/m0/s1 |
InChIキー |
MWAZHPYPJNEKID-VIFPVBQESA-N |
異性体SMILES |
C1=CC(=CC=C1C[C@@H](CC(=O)O)N)F |
正規SMILES |
C1=CC(=CC=C1CC(CC(=O)O)N)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Amino-6-bromo-7-methylimidazo[4,5-b]pyridine](/img/structure/B11925926.png)






![5-[2,5-Bis(4-fluorophenyl)-3-thienyl]-1H-tetrazole](/img/structure/B11925949.png)





![4-Amino-6-chloro-5-[(methylamino)methyl]pyrimidine](/img/structure/B11925983.png)
